molecular formula C15H16N2O3S B2780759 N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899956-22-0

N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2780759
CAS No.: 899956-22-0
M. Wt: 304.36
InChI Key: FSCSNBGATFXHCX-UHFFFAOYSA-N
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Description

N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is an organic compound that features a unique combination of functional groups, including a methoxy-substituted phenyl ring, a thiophene ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an amine precursor under anhydrous conditions.

    Introduction of the methoxy-5-methylphenyl group: This step involves the reaction of the oxalamide intermediate with 2-methoxy-5-methylphenylamine in the presence of a base such as triethylamine.

    Attachment of the thiophen-2-ylmethyl group: The final step involves the reaction of the intermediate with thiophen-2-ylmethylamine, again in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide moiety can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under appropriate conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide
  • N1-(2-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide
  • N1-(2-methoxy-5-methylphenyl)-N2-(phenylmethyl)oxalamide

Uniqueness

N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both a methoxy-substituted phenyl ring and a thiophene ring, which can impart distinct electronic and steric properties

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-5-6-13(20-2)12(8-10)17-15(19)14(18)16-9-11-4-3-7-21-11/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCSNBGATFXHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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